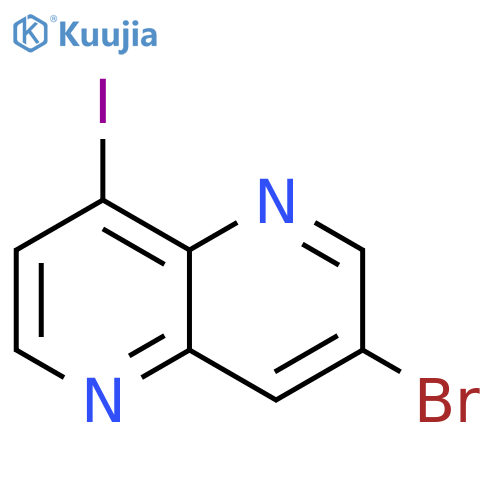

Cas no 1599957-25-1 (3-bromo-8-iodo-1,5-naphthyridine)

1599957-25-1 structure

商品名:3-bromo-8-iodo-1,5-naphthyridine

CAS番号:1599957-25-1

MF:C8H4BrIN2

メガワット:334.939232826233

MDL:MFCD29907090

CID:4607643

PubChem ID:114619496

3-bromo-8-iodo-1,5-naphthyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-8-iodo-1,5-naphthyridine

-

- MDL: MFCD29907090

- インチ: 1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H

- InChIKey: RMXAELDBYVMSJJ-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=NC=CC=2I)C=C(Br)C=1

計算された属性

- せいみつぶんしりょう: 333.86

- どういたいしつりょう: 333.86

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8A^2

3-bromo-8-iodo-1,5-naphthyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-264220-0.5g |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95% | 0.5g |

$1170.0 | 2024-06-18 | |

| Enamine | EN300-264220-5.0g |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95% | 5.0g |

$4349.0 | 2024-06-18 | |

| Enamine | EN300-264220-10.0g |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95% | 10.0g |

$6450.0 | 2024-06-18 | |

| Enamine | EN300-264220-1.0g |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95% | 1.0g |

$1500.0 | 2024-06-18 | |

| Enamine | EN300-264220-2.5g |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95% | 2.5g |

$2940.0 | 2024-06-18 | |

| Enamine | EN300-264220-2500mg |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95.0% | 2500mg |

$2350.0 | 2022-02-28 | |

| Enamine | EN300-264220-100mg |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95.0% | 100mg |

$416.0 | 2022-02-28 | |

| Enamine | EN300-264220-50mg |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95.0% | 50mg |

$280.0 | 2022-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2267-100MG |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95% | 100MG |

¥ 1,808.00 | 2023-03-20 | |

| Enamine | EN300-264220-250mg |

3-bromo-8-iodo-1,5-naphthyridine |

1599957-25-1 | 95.0% | 250mg |

$594.0 | 2022-02-28 |

3-bromo-8-iodo-1,5-naphthyridine 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1599957-25-1 (3-bromo-8-iodo-1,5-naphthyridine) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1599957-25-1)3-bromo-8-iodo-1,5-naphthyridine

清らかである:99%

はかる:1g

価格 ($):1021.0